Human VDAC2 Binding Affinity (Kd): A Defining Target Engagement Profile
This compound demonstrates a defined binding affinity for human VDAC2 (Kd = 3.15 µM), as measured by a Kinobead-based pull-down assay [1]. This affinity profile is a key quantifiable differentiator from other in-class piperazinyl-pyridazine compounds, such as those optimized for SCD1 inhibition (e.g., XEN103 with an mSCD1 IC50 of 14 nM), which have entirely different primary target profiles [2]. The VDAC2 affinity provides a rational basis for selecting this compound specifically for apoptosis and mitochondrial permeability transition pore (mPTP) research, as opposed to metabolic syndrome studies where SCD1 inhibitors are appropriate.
| Evidence Dimension | Binding affinity (Kd) to human VDAC2 |
|---|---|
| Target Compound Data | 3.15 µM (Kd) |
| Comparator Or Baseline | XEN103 (a piperazinyl-pyridazine SCD1 inhibitor) |
| Quantified Difference | Target profile is orthogonal; XEN103 mSCD1 IC50 = 14 nM, with no reported VDAC2 activity. |
| Conditions | Kinobead-based pull-down assay, 45-minute incubation, for the target compound. In vitro enzymatic assay for the comparator. |
Why This Matters
This data allows researchers to procure a compound with a verified affinity for a specific mitochondrial target (VDAC2), avoiding the misapplication of SCD1 inhibitors for apoptosis studies.
- [1] BindingDB. Entry for BDBM50652792 (CHEMBL3752910). Kd: 3.15E+3 nM for human VDAC2. Accessed April 29, 2026. View Source
- [2] Zhang, Y. et al. (2012). Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome. J. Med. Chem. 55(8):3750-3762. Compound 49 (XEN103) data: mSCD1 IC50 = 14 nM. View Source
